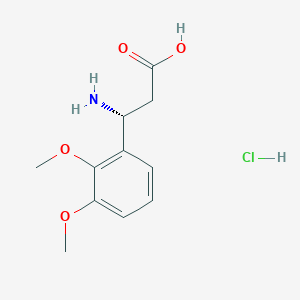![molecular formula C7H11FO3 B12951091 (2-Fluoro-5,8-dioxaspiro[3.4]octan-2-yl)methanol](/img/structure/B12951091.png)
(2-Fluoro-5,8-dioxaspiro[3.4]octan-2-yl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Fluoro-5,8-dioxaspiro[34]octan-2-yl)methanol is a chemical compound with the molecular formula C7H11FO3 It is characterized by a spirocyclic structure containing both fluorine and oxygen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-Fluoro-5,8-dioxaspiro[3.4]octan-2-yl)methanol typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of a fluorinated epoxide with a diol in the presence of a catalyst. The reaction conditions often include moderate temperatures and the use of solvents such as dichloromethane or tetrahydrofuran to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization .
Analyse Des Réactions Chimiques
Types of Reactions
(2-Fluoro-5,8-dioxaspiro[3.4]octan-2-yl)methanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can replace the fluorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes .
Applications De Recherche Scientifique
(2-Fluoro-5,8-dioxaspiro[3.4]octan-2-yl)methanol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and as an intermediate in organic synthesis.
Mécanisme D'action
The mechanism of action of (2-Fluoro-5,8-dioxaspiro[3.4]octan-2-yl)methanol involves its interaction with specific molecular targets. The fluorine atom in the compound can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding affinity. The spirocyclic structure also contributes to its unique chemical properties, affecting its behavior in various reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
Fluoropyridines: These compounds also contain fluorine atoms and exhibit similar reactivity patterns.
Fluoroalkanes: These are simpler fluorinated compounds with different structural features but similar chemical properties.
Uniqueness
What sets (2-Fluoro-5,8-dioxaspiro[3.4]octan-2-yl)methanol apart is its spirocyclic structure, which imparts unique steric and electronic properties. This makes it a valuable compound for specific applications where such features are advantageous .
Propriétés
Formule moléculaire |
C7H11FO3 |
|---|---|
Poids moléculaire |
162.16 g/mol |
Nom IUPAC |
(2-fluoro-5,8-dioxaspiro[3.4]octan-2-yl)methanol |
InChI |
InChI=1S/C7H11FO3/c8-6(5-9)3-7(4-6)10-1-2-11-7/h9H,1-5H2 |
Clé InChI |
JNMARHQPXHOGLI-UHFFFAOYSA-N |
SMILES canonique |
C1COC2(O1)CC(C2)(CO)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


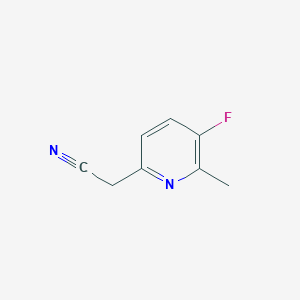

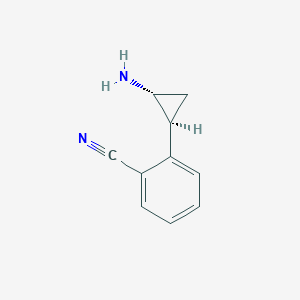
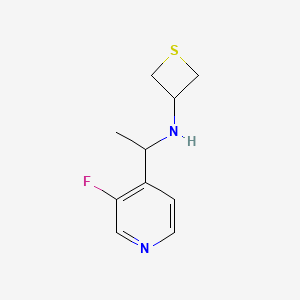


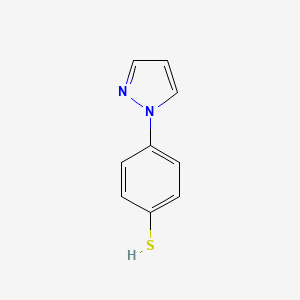

![tert-Butyl (R)-3-amino-6-methyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate](/img/structure/B12951084.png)
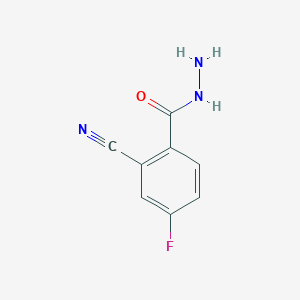

![(S)-2-(tert-Butoxycarbonyl)-6-oxa-2-azaspiro[3.4]octane-8-carboxylic acid](/img/structure/B12951094.png)
